molecular formula C16H13I3N2O3 B1206937 Iobenzamic acid CAS No. 3115-05-7

Iobenzamic acid

Cat. No. B1206937
CAS RN: 3115-05-7
M. Wt: 662 g/mol
InChI Key: FJYJNLIEGUTPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iobenzamic acid is an organic molecular entity.

Scientific Research Applications

  • Nano-Dispersed Composites Synthesis : Iobenzamic acid, specifically in the form of o-iodobenzoic acid, has been utilized in the development of nanosized composites. These composites, incorporating iodine within a biodegradable matrix like glycyrrhizic acid, are capable of controlled iodine release in vivo, which is crucial for addressing iodine deficiency in humans (Mamtsev et al., 2016).

  • Dopamine Receptor Imaging : Iodobenzamide, particularly iodine-123 labeled iodobenzamide (IBZM), has been employed in single-photon emission tomography (SPECT) imaging studies to visualize D-2 dopamine receptors in the human brain. This application is significant for the diagnosis and monitoring of various neurological conditions (Kung et al., 1990).

  • Organic Synthesis : Iodobenzamides have been instrumental in the synthesis of complex organic compounds. For instance, they have been used as catalysts in the synthesis of 2-aryl-4-quinazolinones from aromatic aldehydes and aminobenzamides, showcasing their utility in creating biologically significant compounds (Nagasawa et al., 2015).

  • Chemotherapeutic Research : 4-iodo-3-nitrobenzamide, a derivative of iodobenzamide, has been studied for its potential chemotherapeutic activity. It shows effectiveness in killing tumor cells through its metabolic reduction to 4-iodo-3-nitrosobenzamide and eventually to 4-iodo-3-aminobenzamide, indicating a potential role in cancer therapy (Mendeleyev et al., 1995).

  • Melanoma Imaging : Iodobenzamide derivatives, particularly iodine-123-iodobenzamides, have been explored for their potential in detecting melanotic melanoma. The structure-activity relationship of these compounds significantly influences their biodistribution, metabolism, and pharmacokinetics, making them promising agents for melanoma imaging (Brandau et al., 1996).

  • Halogen Bonding in Crystal Engineering : Iodobenzamide, specifically 4-iodobenzamide, has been used in crystal engineering studies. It helps understand the interactions like hydrogen bonds and halogen bonds in crystal structures, contributing to the field of molecular design and materials science (Saha et al., 2005).

  • Dopamine Receptor Studies in Alcohol Dependence : Iodobenzamide, labeled with iodine-123, has been used to measure the density of dopaminergic D2 receptors in the brain. This research helps in understanding the biological markers related to alcohol dependence and its treatment outcomes (Guardia et al., 2000).

properties

CAS RN

3115-05-7

Product Name

Iobenzamic acid

Molecular Formula

C16H13I3N2O3

Molecular Weight

662 g/mol

IUPAC Name

3-(N-(3-amino-2,4,6-triiodobenzoyl)anilino)propanoic acid

InChI

InChI=1S/C16H13I3N2O3/c17-10-8-11(18)15(20)14(19)13(10)16(24)21(7-6-12(22)23)9-4-2-1-3-5-9/h1-5,8H,6-7,20H2,(H,22,23)

InChI Key

FJYJNLIEGUTPIJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(CCC(=O)O)C(=O)C2=C(C(=C(C=C2I)I)N)I

Canonical SMILES

C1=CC=C(C=C1)N(CCC(=O)O)C(=O)C2=C(C(=C(C=C2I)I)N)I

melting_point

134.0 °C

Other CAS RN

3115-05-7

synonyms

iobenzamic acid
Osbil
U-12,031

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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